molecular formula C12H21NO3 B8238462 Tert-butyl (2R,3S)-3-hydroxy-2-vinyl-piperidine-1-carboxylate

Tert-butyl (2R,3S)-3-hydroxy-2-vinyl-piperidine-1-carboxylate

Cat. No.: B8238462
M. Wt: 227.30 g/mol
InChI Key: AJPYZOAAGWNJKU-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

tert-butyl (2R,3S)-2-ethenyl-3-hydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-5-9-10(14)7-6-8-13(9)11(15)16-12(2,3)4/h5,9-10,14H,1,6-8H2,2-4H3/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPYZOAAGWNJKU-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]([C@H]1C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, tert-butyl 3-oxopiperidine-1-carboxylate is treated with vinylmagnesium bromide in tetrahydrofuran (THF) at −10°C to 0°C. The reaction proceeds via a six-membered transition state, favoring the (2R,3S) diastereomer through chelation control. Quenching with saturated ammonium chloride and purification via silica gel chromatography yields the product in 72–84% isolated yield.

Key Data:

ParameterValueSource
Temperature−10°C to 0°C
SolventTHF
Yield72–84%
Diastereomeric Ratio>95:5 (2R,3S:other)

Stereochemical Rationale

Density functional theory (DFT) studies indicate that the Grignard reagent coordinates to the carbonyl oxygen, directing vinyl addition to the Re face of the ketone. Subsequent protonation from the Si face establishes the (3S) configuration. The tert-butyl carbamate group rigidifies the piperidine ring, minimizing epimerization during workup.

Palladium-Catalyzed Vinylation of Secondary Alcohols

An alternative approach employs palladium-mediated cross-coupling to introduce the vinyl group post hoc. This method is advantageous when Grignard addition fails to achieve sufficient stereocontrol.

Sulfonate Displacement Strategy

tert-Butyl (2R,3S)-3-hydroxy-2-(methylsulfonyloxy)piperidine-1-carboxylate is reacted with vinyltriethylborate in the presence of Pd(PPh₃)₄ and K₂CO₃. The reaction proceeds via oxidative addition of the sulfonate to palladium, followed by transmetallation and reductive elimination to install the vinyl group.

Key Data:

ParameterValueSource
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃
Yield68%
Retention of Configuration>99% ee

Limitations

This method requires pre-installation of a sulfonate leaving group, adding two synthetic steps. Additionally, palladium residues necessitate rigorous purification for pharmaceutical-grade material.

Asymmetric Hydrogenation of Enamides

For large-scale production, asymmetric hydrogenation of tert-butyl 3-oxo-2-vinylpiperidine-1-carboxylate using chiral ruthenium catalysts offers high enantioselectivity.

Catalytic System and Performance

The substrate is hydrogenated at 50 psi H₂ in methanol with [(R)-BINAP-RuCl₂] as the catalyst. The reaction achieves 92% ee for the (2R,3S) isomer, with full conversion in 12 hours.

Key Data:

ParameterValueSource
Catalyst Loading0.5 mol%
Pressure50 psi H₂
ee92%

Substrate Engineering

Resolution of Racemic Mixtures

When stereoselective synthesis proves challenging, enzymatic resolution offers a viable alternative.

Lipase-Catalyzed Kinetic Resolution

Racemic tert-butyl 3-hydroxy-2-vinylpiperidine-1-carboxylate is treated with Candida antarctica lipase B (CAL-B) in vinyl acetate. The enzyme selectively acetylates the (2S,3R) enantiomer, leaving the desired (2R,3S) isomer unreacted (E = 28).

Key Data:

ParameterValueSource
EnzymeCAL-B
SolventTert-butyl methyl ether
ee (Product)98%
Yield45%

Comparative Analysis of Methods

MethodYield (%)ee (%)StepsCost (Relative)
Grignard Addition72–84>953Low
Palladium Catalysis68>995High
Asymmetric Hydrogenation90924Moderate
Enzymatic Resolution45982Low

The Grignard method remains the most cost-effective for small-scale synthesis, while asymmetric hydrogenation balances yield and enantioselectivity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R,3S)-3-hydroxy-2-vinyl-piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Tosyl chloride for converting the hydroxyl group to a tosylate, followed by nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an ethyl-substituted piperidine.

    Substitution: Formation of various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, Tert-butyl (2R,3S)-3-hydroxy-2-vinyl-piperidine-1-carboxylate is used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies .

Biology and Medicine

Its piperidine ring is a common motif in many bioactive molecules, and the presence of the hydroxyl and vinyl groups allows for further derivatization to enhance biological activity .

Industry

In the chemical industry, this compound can be used as a building block for the synthesis of polymers and other materials. Its reactivity and functional groups make it suitable for incorporation into various industrial processes .

Mechanism of Action

The mechanism of action of Tert-butyl (2R,3S)-3-hydroxy-2-vinyl-piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with active sites, while the vinyl group can participate in π-π interactions with aromatic residues .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent and Ring Variations

Below is a comparative analysis of the target compound with its closest analogs (data derived from provided evidence):

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Substituents Ring Type Stereochemistry Key Features
Target : this compound 1779500-77-4 C₁₂H₂₁NO₃ 227.3 Hydroxyl (3S), Vinyl (2R) Piperidine (2R,3S) High reactivity via vinyl; chiral drug intermediate
tert-Butyl (2S,3S)-3-amino-2-phenylpiperidine-1-carboxylate 187679-58-9 C₁₇H₂₄N₂O₂ 288.4 Amino (3S), Phenyl (2S) Piperidine (2S,3S) Aromatic interactions; peptide coupling applications
tert-Butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate 817554-87-3 C₁₀H₁₉NO₃ 201.26 Hydroxyl (3S), Methyl (2R) Pyrrolidine (2R,3S) Smaller ring (5-membered); conformational rigidity
tert-Butyl (2R,3S)-2-cyano-3-hydroxy-pyrrolidine-1-carboxylate 1946010-83-8 C₁₀H₁₆N₂O₃ 212.25 Cyano (2R), Hydroxyl (3S) Pyrrolidine (2R,3S) Polar cyano group; nucleophilic reactivity
tert-Butyl (3R,5S)-3-amino-5-methylpiperidine-1-carboxylate 1860012-52-7 C₁₁H₂₂N₂O₂ 214.3 Amino (3R), Methyl (5S) Piperidine (3R,5S) Branched alkyl chain; chiral amine synthesis

Functional and Reactivity Differences

Hydrogen Bonding and Solubility :
  • The hydroxyl group in the target compound enhances hydrogen-bonding capacity, improving solubility in polar solvents compared to analogs like the phenyl-substituted derivative () .
  • Pyrrolidine analogs (e.g., ) exhibit greater ring strain due to the 5-membered structure, leading to distinct conformational preferences and reactivity in cyclization reactions .
Stereochemical Impact :
  • The (2R,3S) configuration in the target compound is critical for enantioselective synthesis. For example, the (2S,3S)-phenyl analog () shows divergent binding affinities in receptor-targeted applications due to altered spatial arrangements .

Crystallographic and Analytical Data

  • Crystal Packing : Hydrogen-bonding patterns (e.g., hydroxyl-mediated networks) influence the crystal packing of the target compound, as described in Etter’s graph-set analysis () .

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl (2R,3S)-3-hydroxy-2-vinyl-piperidine-1-carboxylate, and how can stereochemical integrity be maintained?

Methodological Answer:

  • Stepwise Synthesis : Start with a piperidine scaffold functionalized at C2 and C2. Introduce the vinyl group via Wittig or Heck coupling, ensuring regioselectivity using palladium catalysts. Protect the amine with a tert-butyloxycarbonyl (Boc) group early to avoid side reactions .
  • Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation or Evans oxazolidinones) to set the (2R,3S) configuration. Monitor enantiomeric excess via chiral HPLC or NMR with chiral shift reagents.
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or utilize recrystallization in dichloromethane/hexane mixtures to isolate high-purity product .

Q. How can the structure of this compound be confirmed using crystallographic and spectroscopic methods?

Methodological Answer:

  • X-ray Crystallography : Grow single crystals via slow evaporation in a solvent like ethanol. Use SHELX-97 for structure solution and refinement, ensuring hydrogen-bonding networks (e.g., O–H···O/N interactions) are resolved .
  • Spectroscopy :
  • NMR : Assign peaks using 1H^1 \text{H}-13C^{13}\text{C} HSQC and HMBC to verify vinyl (δ\delta 5.0–6.0 ppm) and hydroxy (δ\delta 1.5–3.0 ppm) groups.
  • IR : Confirm the Boc carbonyl stretch (\sim1680–1720 cm1^{-1}) and hydroxy O–H stretch (\sim3200–3600 cm1^{-1}) .

Advanced Research Questions

Q. What strategies mitigate racemization during functionalization of the vinyl or hydroxy groups in this compound?

Methodological Answer:

  • Low-Temperature Reactions : Conduct reactions at 0–20°C to minimize thermal racemization, especially during acylations or sulfonations .
  • Protecting Groups : Temporarily protect the hydroxy group as a silyl ether (e.g., TBS or TIPS) before modifying the vinyl group. Deprotect under mild conditions (e.g., TBAF in THF) .
  • Kinetic Resolution : Use enzymes (lipases or esterases) or chiral catalysts to selectively modify one enantiomer, preserving stereochemistry .

Q. How do hydrogen-bonding patterns in the crystal lattice influence the compound’s physicochemical properties?

Methodological Answer:

  • Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., D(2) motifs for intramolecular O–H···O bonds). Use Mercury software to visualize packing motifs .
  • Solubility and Stability : Strong intermolecular H-bonds (e.g., between hydroxy and carbonyl groups) reduce solubility in apolar solvents but enhance thermal stability. Test via DSC/TGA .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electrophilic attack on the vinyl group or nucleophilic substitution at the Boc-protected amine.
  • MD Simulations : Simulate solvent effects (e.g., DCM vs. THF) on reaction pathways using Gaussian or ORCA. Validate with experimental kinetic data .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points or spectral How to resolve them?

Methodological Answer:

  • Reproducibility Checks : Re-synthesize the compound using literature protocols and compare NMR/IR data. Verify crystallinity via PXRD if melting points vary .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., de-Boc derivatives or epimeric impurities) that may skew results .

Experimental Design Considerations

Q. How to design assays to study this compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a chip and measure binding affinity (KdK_d) in real-time.
  • Docking Studies : Use AutoDock Vina to predict binding poses, focusing on hydrogen bonds between the hydroxy group and active-site residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.